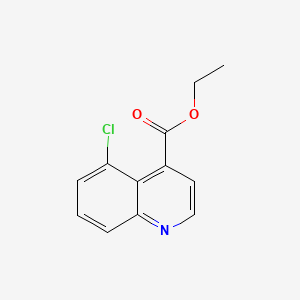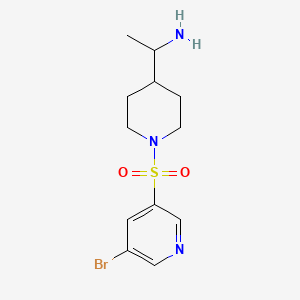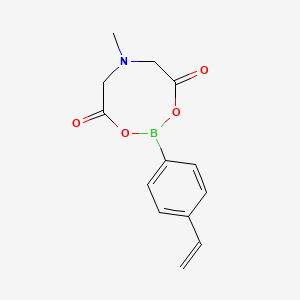
6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of interesting biological properties, making it a promising candidate for further research.
Applications De Recherche Scientifique
Flame Retardant in Polymers : This compound is used for chemical modification of polystyrene to reduce flammability. It acts as a reactive flame retardant when incorporated into the polymer backbone, contributing to the synthesis of homopolymers and copolymers with various compositions. These copolymers show altered thermal behavior and reduced flammability (Wiącek et al., 2015).
Biocidal Applications : The compound has been modified for use as a biocide. For instance, a polymer modified with this compound exhibited biocidal properties against the bacterium Staphylococcus aureas, particularly in water-filter applications (Sun et al., 1996).
Asymmetric Reactions in Chemistry : Variants of this compound, such as chiral vinyldioxazaborocanes, have potential applications in asymmetric reactions. The unique structures of these compounds contribute to their usefulness in such chemical processes (Olmstead et al., 2006).
Synthesis of Germanium Derivatives : This compound is utilized in the synthesis of new 1,3,6,2-dioxazaborocanes, which are intermediates for creating corresponding germanium derivatives. These derivatives have specific applications in various chemical synthesis processes (Lermontova et al., 2008).
Modification of Polymers via Electrophilic Aromatic Substitution : This compound is involved in the modification of polymers through reactions with various vinyl monomers. The incorporation of this compound into polymers can alter their physical properties (Mallakpour & Butler, 1989).
Use in Water Disinfection Applications : A derivative of this compound has been used to develop a chlorine rechargeable biocidal nanofibrous membrane. This application demonstrates its potential in rapid and effective water disinfection, particularly in point-of-use situations (Ma et al., 2021).
Propriétés
IUPAC Name |
2-(4-ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-3-10-4-6-11(7-5-10)14-18-12(16)8-15(2)9-13(17)19-14/h3-7H,1,8-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGMSNLWDRCFFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746264 |
Source


|
| Record name | 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257648-79-5 |
Source


|
| Record name | 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257648-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



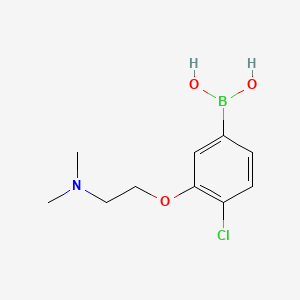
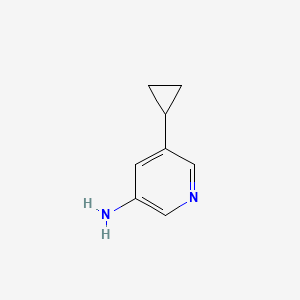
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)




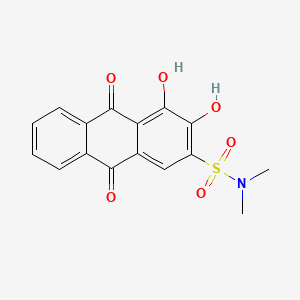
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
